7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 5th position on the benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzodioxine ring. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one: Shares the bromine substitution but differs in the core structure and functional groups.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: Contains multiple bromine atoms and a different core structure.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one: Similar bromine substitution but with a different core structure and additional functional groups.
Uniqueness
7-Bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both bromine and difluoromethyl groups on the benzodioxine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-5-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOHDVFNNKVXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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